6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Description
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS: 1349199-54-7) is a spirocyclic compound with a molecular formula of C₁₃H₁₅NO₅S and a molecular weight of 297.33 g/mol . Its structure features a bicyclic spiro[3.3]heptane core containing both oxygen (2-oxa) and nitrogen (6-aza) heteroatoms, with a tosyl (p-toluenesulfonyl) group at position 6 and a carboxylic acid at position 1. This compound is stored at -20°C to ensure stability and is associated with moderate hazards (H302, H315, H319, H335) .
Spirocyclic frameworks like this are valued in drug discovery for their three-dimensionality and high Fsp³ character, which improve pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9-2-4-10(5-3-9)20(17,18)14-6-13(7-14)8-19-11(13)12(15)16/h2-5,11H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOQGJLNKLKXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857182 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-54-7 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strain-Release Driven Spirocyclization
A leading method involves lithiation of bicyclo[1.1.0]butyl sulfoxide derivatives followed by addition to carbonyl compounds, then palladium-catalyzed cross-coupling to form the spiro-epoxide intermediate, which can be further functionalized to the desired azaspiro compound.
- Step 1: Lithiation of bicyclo[1.1.0]butyl sulfoxide with tert-butyllithium at −95 °C.
- Step 2: Nucleophilic addition to ketones or aldehydes to form a carbinol intermediate.
- Step 3: Palladium-catalyzed cross-coupling with aryl triflates activates the bridgehead bond, triggering strain-release ring-opening and formation of the oxirane ring fused to the azetidine.
- Yields: 31–87%, with excellent diastereoselectivity (>98:2 dr).
This method allows diverse substitution patterns and provides a platform for further N-functionalization, including tosylation.
N-Functionalization via (Aza)oxyallyl Cations
Building on the spiroepoxidation intermediate, N-functionalization can be achieved using (aza)oxyallyl cations generated in situ from α-halohydroxamates, enabling tosyl or related sulfonyl group installation without prior activation of the azaspiro core.
- Yields: 41–90% for epoxide formation with N-functionalization.
- This approach facilitates introduction of sterically challenging N-substituents, including tosyl groups, expanding the chemical diversity of the azaspiro scaffold.
Metal-Free Synthesis via Tris(dimethylamino)phosphine Catalysis
An alternative environmentally friendly route involves the reaction of azetidine-2-one with ketoesters catalyzed by tris(dimethylamino)phosphine at room temperature.
- Mechanism: Formation of Kukhtin–Ramirez intermediate followed by Michael addition and 3-exo-tet ring closure.
- Yields: 76–86% of ester-substituted cyclopropyl-containing spirocycles.
- This method avoids hazardous reagents like trifluorodiazoethane and high catalyst loading, suitable for scalable synthesis.
Industrially Applicable Three-Step Synthesis (Patent CN105646318A)
A patented industrially scalable synthetic method for a closely related compound, 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid , provides a practical template for preparing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid by analogy, particularly for the spirocyclic azaspiro core and carboxylic acid installation.
Synthetic Route Summary
| Step | Reaction Description | Reagents & Conditions | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Reaction of starting compound 1 with methylsulfonyl chloride under alkaline conditions to form sulfonylated intermediate 2 | Triethylamine, 0 °C to RT, overnight | Methylene dichloride | 100 |
| 2 | Nucleophilic substitution of intermediate 2 with sodium cyanide to yield nitrile intermediate 3 | Room temperature, 1 h | N,N-Dimethylformamide (DMF) | 62 |
| 3 | Hydrolysis of nitrile 3 under alkaline conditions to carboxylic acid 4 | KOH, ethanol/water mixture, RT overnight | Ethanol/water (1:1) | 62 |
Detailed Procedure
Step 1: Compound 1 (5.0 g, 23.4 mmol) and triethylamine (2.9 g, 28.1 mmol) dissolved in methylene dichloride (50 mL). Methylsulfonyl chloride (3.22 g, 28.13 mmol) added dropwise at 0 °C. Stirred overnight at room temperature. Workup with saturated ammonium chloride, drying, and concentration yielded compound 2 quantitatively.
Step 2: Compound 2 (6.6 g, 23.4 mmol) dissolved in DMF (150 mL), sodium cyanide (2.9 g, 58.6 mmol) added, stirred at room temperature for 1 hour. Water added, extraction with ethyl acetate, drying, and concentration yielded compound 3 in 62% yield.
Step 3: Compound 3 (2.0 g, 9.0 mmol) dissolved in ethanol (40 mL) and water (40 mL), potassium hydroxide (2.0 g, 36.0 mmol) added, stirred overnight at room temperature. Partial evaporation of ethanol, acidification to pH 3–4 with HCl, extraction with dichloromethane, drying, and concentration yielded compound 4 in 62% yield.
Advantages
- Short, three-step route with readily available reagents.
- Mild reaction conditions suitable for scale-up.
- Overall yield approximately 38.4%.
- Reaction steps are controllable and operationally simple.
Comparative Data Table of Key Synthetic Parameters
| Methodology | Key Reagents | Reaction Conditions | Yield Range (%) | Diastereoselectivity | Notes |
|---|---|---|---|---|---|
| Strain-release lithiation + Pd-catalyzed coupling | tert-BuLi, Pd catalyst, aryl triflates | −95 °C lithiation, RT coupling | 31–87 | >98:2 dr | High stereoselectivity, versatile |
| N-functionalization via (aza)oxyallyl cations | α-halohydroxamates | Mild, in situ generation | 41–90 | Not specified | Enables tosyl and other N-substitutions |
| Metal-free phosphine catalysis | Tris(dimethylamino)phosphine, ketoesters | RT, mild | 76–86 | Some trans preference | Avoids hazardous reagents |
| Industrial 3-step synthesis (patent) | Methylsulfonyl chloride, NaCN, KOH | 0 °C to RT, overnight steps | ~38.4 overall | Not specified | Scalable, easy operation |
Research Findings and Notes
- The strain-release approach leverages the high ring strain of bicyclo[1.1.0]butyl intermediates to enable efficient formation of the spirocyclic core with excellent stereochemical control.
- The tosyl group can be introduced via N-functionalization sequences triggered by reactive intermediates like (aza)oxyallyl cations, avoiding harsh conditions and improving yields.
- Metal-free catalytic methods offer safer and more environmentally benign alternatives for spirocycle synthesis, important for pharmaceutical applications.
- The industrial patent method emphasizes practicality, using common reagents and solvents, with reaction conditions amenable to scale-up, though overall yields are moderate.
- Analytical characterization (e.g., NMR shifts) confirms the structural integrity of the spirocyclic carboxylic acid products in these syntheses.
Chemical Reactions Analysis
Types of Reactions
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the tosyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
Drug Design and Development
-
Bioactive Compound Synthesis
- 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid serves as a versatile building block in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways. Its unique spirocyclic structure enhances binding affinity to biological targets, making it a candidate for drug development.
-
Potential Therapeutic Uses
- The compound has been explored for its potential in designing inhibitors for critical enzymes involved in various diseases. For instance, derivatives of this compound have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase, which is pivotal in cancer therapy . Additionally, its derivatives may serve as inhibitors for leucine-rich repeat kinase 2 (LRRK2), relevant to Parkinson's disease treatment .
Case Studies
-
EGFR Kinase Inhibitors
- A study highlighted the synthesis of novel compounds derived from 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane that demonstrated potent inhibitory activity against EGFR. These compounds were evaluated through biological assays, showing promising results in inhibiting cell proliferation in cancer cell lines .
-
Analgesic Properties
- Research has indicated that spirocyclic analogues of established anesthetic drugs, such as Bupivacaine, may exhibit enhanced analgesic properties when modified with the spirocyclic framework provided by 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane . Theoretical studies suggest these modifications could improve efficacy and reduce side effects.
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Cancer Therapy | EGFR Inhibitors | Potent inhibition of cancer cell proliferation |
| Neurological Disorders | LRRK2 Inhibitors | Potential therapeutic effects for Parkinson's disease |
| Pain Management | Analgesics | Enhanced efficacy compared to traditional drugs |
Mechanism of Action
The mechanism of action of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. Additionally, the spirocyclic structure may enhance binding affinity and specificity through steric and electronic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane (CAS: 7326-73-0)
- Key Differences : Lacks the carboxylic acid substituent at position 1.
- This compound may serve as an intermediate in synthesizing the target molecule .
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one (CAS: 5769-35-7)
- Key Differences : Contains a bicyclo[3.2.0] scaffold instead of spiro[3.3]heptane and features a ketone group.
- Implications : The ketone introduces hydrogen-bonding capability, which could enhance binding to biological targets. The bicyclo[3.2.0] system may confer different conformational constraints compared to the spirocyclic core .
6-Aminospiro[3.3]heptane-2-carboxylic Acid (CAS: 28345-67-7)
- Key Differences: Substitutes the tosyl group with an amino group and retains the carboxylic acid.
- This compound is a candidate for prodrug derivatization or as a building block in peptide mimetics .
Functionalized Spirocyclic Derivatives
tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 114755-79-2)
- Key Differences : Replaces the tosyl group with a hydroxyl and the carboxylic acid with a tert-butyl ester.
- Implications : The ester acts as a protective group for the carboxylic acid, enabling synthetic flexibility. The hydroxyl group offers a site for further functionalization, such as sulfonation or alkylation .
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic Acid tert-Butyl Ester (CAS: 1223573-41-8)
Physicochemical Properties
Biological Activity
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS Number: 1349199-54-7) is a unique compound with potential biological activities due to its structural features. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity, synthesis, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO5S, with a molecular weight of 297.33 g/mol. The structure includes a tosyl group, an oxaspiro framework, and a carboxylic acid functionality, which contribute to its reactivity and biological interactions.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. Specifically, it may act as a substrate or inhibitor for cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis pathways. Preliminary data indicate that it does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes but may interact with P-glycoprotein (P-gp), indicating possible implications for drug absorption and transport .
Neuroactive Properties
Given the presence of the azaspiro moiety, there is potential for neuroactive effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems. For example, spirocyclic compounds have been investigated for their ability to mimic glutamate and interact with glutamate receptors, which are vital in neurological processes .
Synthesis
The synthesis of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane involves multi-step reactions starting from simpler precursors. Recent advancements have optimized synthetic routes to improve yield and purity:
- Starting Materials : The synthesis typically begins with p-toluenesulfonamide and an appropriate cyclic precursor.
- Key Reaction Steps :
Case Studies
Several studies have highlighted the biological relevance of compounds related to 6-tosyl-2-oxa-6-azaspiro[3.3]heptane:
- Antimicrobial Efficacy : A study on structurally related spiro compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Effects : Research into glutamate analogs demonstrated that spirocyclic derivatives can modulate receptor activity effectively, providing insights into their potential use in treating neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid?
- Methodological Answer : The compound's spirocyclic core can be synthesized via nucleophilic substitution. For example, 2-oxa-6-azaspiro[3.3]heptane derivatives are synthesized by heating 2-oxa-6-azaspiro[3.3]heptane with electrophilic reagents (e.g., tosyl chloride) in polar aprotic solvents like DMSO under reflux (5–10 h). Post-reaction, extraction with dichloromethane and crystallization yield the product . Variables such as solvent polarity, temperature, and stoichiometric ratios of the tosylating agent should be optimized to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the tosyl group (aromatic protons at δ 7.2–7.8 ppm) and spirocyclic structure (distinct splitting patterns for bridgehead protons).
- X-ray crystallography : Resolve the spirocyclic geometry and verify bond angles/planarity, as demonstrated for analogous azaspiro compounds .
- HPLC-MS : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for molecular ion confirmation .
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the tosyl group and oxidation of the carboxylic acid moiety. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways, such as ring-opening or sulfonate ester hydrolysis .
Advanced Research Questions
Q. How does the steric and electronic environment of the spirocyclic core influence its reactivity in metal-catalyzed reactions?
- Methodological Answer : The strained spirocyclic structure may enhance reactivity in cross-coupling or coordination chemistry. For example, Cr(III) complexes of structurally related bicyclic β-lactams show enhanced antibacterial activity due to metal-ligand interactions . Computational modeling (DFT) can predict preferred coordination sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via cyclic voltammetry and IR spectroscopy can confirm metal-binding behavior.
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use amoxicillin and impurity standards (e.g., EP-specified impurities) as controls . For mechanistic studies, perform time-kill assays and β-lactamase inhibition tests to assess resistance profiles. Synergy studies with clavulanic acid may reveal enhanced efficacy .
Q. How can data contradictions in impurity profiling be resolved during method validation?
- Methodological Answer : Discrepancies in impurity quantification (e.g., EP vs. USP standards) require orthogonal methods:
- HPLC-DAD : Compare retention times and UV spectra of impurities (e.g., des-Tosyl derivatives) with certified reference materials .
- LC-MS/MS : Identify trace impurities via fragmentation patterns. For example, a mass shift of +18 Da may indicate hydrolysis products .
- Forced degradation studies : Expose the compound to acidic/alkaline conditions to simulate degradation pathways and validate method robustness .
Q. What computational approaches predict the compound’s adsorption behavior on catalytic surfaces?
- Methodological Answer : Molecular dynamics (MD) simulations can model interactions with metal-organic frameworks (MOFs) or silica surfaces. Parameters like adsorption energy and diffusion coefficients are calculated using software (e.g., GROMACS). Experimentally, surface-enhanced Raman spectroscopy (SERS) can validate adsorption patterns, as demonstrated for indoor surface chemistry studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
